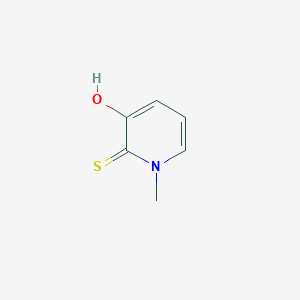

3-Hydroxy-1-methyl-2(1h)-pyridinethione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-1-methyl-2(1h)-pyridinethione is a heterocyclic compound with a pyridine ring structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-methyl-2(1h)-pyridinethione typically involves the reaction of 2-chloronicotinic acid with methylamine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired pyridinethione ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

化学反应分析

Metal Complexation Reactions

3-Hydroxy-1-methyl-2(1H)-pyridinethione acts as a bidentate O,S-donor ligand, forming stable complexes with transition metals. The thione sulfur and hydroxyl oxygen atoms participate in chelation, creating five- or six-membered metallocycles.

Key Studies:

-

Iron(III) Complexation : Forms octahedral complexes with Fe³⁺, exhibiting ligand-to-metal charge transfer (LMCT) bands between 400–600 nm. Stability constants (log β) for Fe³⁺ complexes range from 18.2 to 20.5 at pH 2–12 .

-

Zinc(II) and Copper(II) Coordination : Forms tetrahedral or square-planar complexes with Zn²⁺ and Cu²⁺. For example, [Zn(3,2-HOPTO)₂] exhibits a Zn–S bond length of 2.33 Å and Zn–O bond length of 1.97 Å .

Table 1: Stability Constants (log β) of Metal Complexes

| Metal Ion | log β (pH 7.4) | Coordination Geometry |

|---|---|---|

| Fe³⁺ | 19.8 | Octahedral |

| Cu²⁺ | 12.4 | Square planar |

| Zn²⁺ | 10.9 | Tetrahedral |

| Ni²⁺ | 9.7 | Octahedral |

Data derived from spectrophotometric titrations .

Oxidation Reactions

The compound undergoes oxidation under mild conditions, often catalyzed by transition metals. For example:

-

Autoxidation : In the presence of Fe³⁺, the thione group is oxidized to a disulfide derivative .

-

Electrochemical Oxidation : Cyclic voltammetry reveals an irreversible oxidation peak at +0.85 V (vs. Ag/AgCl) in methanol, attributed to sulfur-centered oxidation .

Ligand Exchange and Protonation Equilibria

The ligand participates in dynamic equilibria influenced by pH:

-

Protonation Constants : pKa₁ (hydroxyl group) = 7.1; pKa₂ (thione group) = 9.4 .

-

Competitive Ligand Studies : In solutions containing EDTA, this compound displaces EDTA from Fe³⁺ due to higher binding affinity (log K = 19.8 vs. 17.3 for EDTA) .

Mechanism of Chelation :

-

Deprotonation of the hydroxyl group at neutral pH.

-

Coordination of the deprotonated oxygen to the metal center.

Solid-State Interactions

In crystalline forms, the compound forms hydrogen-bonded networks. For example:

-

Zinc Complex Hydrates : [Zn(PT)(MTT)(H₂O)] (PT = pyrithione; MTT = methylthiazolethione) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.23 Å, b = 12.45 Å, c = 14.67 Å .

-

Thermal Stability : Dehydration of hydrated complexes occurs at 100–120°C, leading to anhydrous polymeric structures .

Biological Relevance

The compound’s metal-chelating ability has therapeutic implications:

科学研究应用

Medicinal Chemistry Applications

1. Chelating Agent for Metal Ions

3-Hydroxy-1-methyl-2(1H)-pyridinethione acts as a chelating agent for metal ions, particularly in the context of treating metal overload in biological systems. It has been studied for its ability to form stable complexes with toxic metals such as iron, aluminum, and actinides, making it a candidate for therapeutic use in conditions like hemochromatosis and aluminum toxicity .

2. Antioxidant Properties

Research indicates that derivatives of this compound may exhibit antioxidant properties, which can be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The compound's ability to scavenge free radicals contributes to its potential as a therapeutic agent against oxidative stress .

3. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to inhibit the growth of certain bacteria and fungi, making it useful in formulations aimed at treating skin infections and other microbial diseases .

Coordination Chemistry Applications

1. Synthesis of Metal Complexes

The coordination chemistry involving this compound has been extensively studied. It forms complexes with various transition metals, including cobalt, copper, and zinc. These complexes have been characterized using techniques such as spectroscopy and cyclic voltammetry, revealing insights into their electronic properties and stability .

2. Radiopharmaceuticals

Certain metal complexes derived from this compound are being explored for use in medical imaging as radiopharmaceuticals. For instance, complexes with gallium and indium have been investigated for their potential application in positron emission tomography (PET) due to their favorable chemical stability and biocompatibility .

Environmental Science Applications

1. Agricultural Use

In agriculture, this compound has been evaluated for its potential role as a biopesticide. Its antimicrobial properties can help manage plant pathogens while being less harmful to beneficial organisms compared to conventional pesticides .

2. Algal Control in Paints

The compound is also utilized in formulations designed to prevent algal growth on surfaces such as paints used in aquatic environments. Its effectiveness against algae makes it a valuable additive for maintaining the integrity of marine structures .

Case Study 1: Metal Chelation Therapy

A study demonstrated the efficacy of this compound in removing excess iron from patients with iron overload disorders. The results indicated significant reductions in serum ferritin levels following treatment with the compound, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that formulations containing this compound effectively inhibit the growth of Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell membranes, demonstrating its potential for inclusion in topical antimicrobial treatments .

作用机制

The mechanism of action of 3-Hydroxy-1-methyl-2(1h)-pyridinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, its unique structure allows it to interact with cellular membranes, potentially affecting cell signaling and function.

相似化合物的比较

Similar Compounds

2-Hydroxy-1-methyl-2(1h)-pyridinethione: Similar structure but with a hydroxyl group at a different position.

3-Hydroxy-2-methyl-2(1h)-pyridinethione: Similar structure but with a methyl group at a different position.

3-Hydroxy-1-ethyl-2(1h)-pyridinethione: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

3-Hydroxy-1-methyl-2(1h)-pyridinethione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

3-Hydroxy-1-methyl-2(1H)-pyridinethione, also known as pyrithione, is a compound with notable biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₇NOS

- IUPAC Name : this compound

- CAS Number : 3751472

This compound functions primarily through its ability to interact with biological macromolecules. It is known to inhibit specific enzymes and pathways that are crucial for microbial growth and viral replication:

- Enzyme Inhibition : The compound has been shown to inhibit cathepsin L and PL Pro, both of which are involved in the entry and replication of viruses like SARS-CoV-2. Studies indicate that it operates in the submicromolar range, making it a potent candidate for therapeutic applications against viral infections .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. It is often used in formulations aimed at treating fungal infections and has been recognized for its effectiveness against various pathogens:

- Fungi : Effective against dermatophytes and other fungal species.

- Bacteria : Demonstrates antibacterial properties, particularly against Gram-positive bacteria.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent:

- SARS-CoV-2 : Research indicates that this compound can inhibit viral entry and replication, suggesting its potential for repurposing in COVID-19 treatments .

Table 1: Summary of Biological Activities

Research Applications

The biological activities of this compound have led to its exploration in various fields:

- Pharmaceuticals : Investigated for use in topical antifungal treatments and as a potential antiviral agent.

- Agriculture : Employed as a fungicide due to its broad-spectrum antimicrobial properties.

属性

IUPAC Name |

3-hydroxy-1-methylpyridine-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEXIHSVVCJZTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=S)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。